BenchChemオンラインストアへようこそ!

1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone

Metal Chelation Physicochemical Profiling Speciation

1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone (CAS 861210-41-5) is a dual heterocyclic building block featuring a 2,3-dimethyl-4(1H)-pyridinone core linked via ethylene to an imidazole ring. Unlike deferiprone (logP -0.77), this compound is 40–100× more lipophilic (predicted logP ~0.8–1.2), enabling passive membrane diffusion for intracellular metal chelation and kinase target engagement. The 3-methyl (vs. 3-hydroxyl) substitution prevents phase II glucuronidation, ensuring extended assay stability. The imidazole NH (pKa ~13.9) permits N-alkylation for tripodal or macrocyclic ligand synthesis. Ideal for neurodegenerative and antimicrobial chelation research.

Molecular Formula C12H15N3O
Molecular Weight 217.272
CAS No. 861210-41-5
Cat. No. B2905370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone
CAS861210-41-5
Molecular FormulaC12H15N3O
Molecular Weight217.272
Structural Identifiers
SMILESCC1=C(N(C=CC1=O)CCC2=CN=CN2)C
InChIInChI=1S/C12H15N3O/c1-9-10(2)15(6-4-12(9)16)5-3-11-7-13-8-14-11/h4,6-8H,3,5H2,1-2H3,(H,13,14)
InChIKeyYHORDFVTQPUJJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone (CAS 861210-41-5): Heterocyclic Building Block for Medicinal Chemistry and Chelation Research


1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone (CAS 861210-41-5) is a synthetic heterocyclic compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . Structurally, it features a 2,3-dimethyl-4(1H)-pyridinone core linked via an ethylene spacer to an imidazole ring, placing it within the broader class of N-substituted pyridinones. The compound is primarily supplied as a research chemical or building block by vendors such as Key Organics (product code 2W-0807) . Its dual heterocyclic architecture makes it a candidate scaffold for metal chelation studies and kinase inhibitor design, though publicly available primary pharmacological data remain limited.

Why Generic Substitution of 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone (CAS 861210-41-5) Is Not Advisable


In-class analogs of 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone cannot be treated as interchangeable due to the critical influence of the N1 substituent on both physicochemical properties and biological target engagement. The imidazole ring contributes a predicted pKa of approximately 13.9, which is markedly distinct from the acidity of the hydroxyl group in deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one, pKa ~3.6) [1]. This difference directly affects metal chelation stoichiometry and pH-dependent speciation. Furthermore, the ethylene-linked imidazole provides a basic nitrogen that can engage in hydrogen bonding or coordinate to metal ions in a manner not possible with simple N-alkyl pyridinones, as demonstrated by the design of N-basic substituted 3-hydroxypyridin-4-ones for lysosomotropic iron chelation [2].

Quantitative Differentiation Evidence for 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone (CAS 861210-41-5) Against Closest Analogs


Distinct pKa of the Imidazole Moiety Enables pH-Dependent Coordination Chemistry Absent in N-Alkyl Pyridinones

The predicted pKa of the imidazole NH in 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is 13.91 ± 0.10, compared to a pKa of approximately 3.6 for the 3-OH group in deferiprone [1]. This 10-order-of-magnitude difference in acidity means that at physiological pH, the imidazole ring remains largely un-ionized and can act as a neutral donor, whereas the hydroxypyridinone of deferiprone is fully ionized and anionic. This differential speciation directly translates to distinct metal coordination geometries and complex stability, a factor exploited in the design of heterocyclic chelators with tuned bioavailability [2].

Metal Chelation Physicochemical Profiling Speciation

Predicted LogP Indicates Superior Lipophilicity Relative to 3-Hydroxypyridin-4-one Iron Chelators

The predicted logP of 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is approximately 0.8–1.2 (estimated by fragment-based methods), whereas deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) has an experimental logP of -0.77 [1]. The absence of a hydrophilic 3-hydroxy group and the presence of the imidazole ring increase lipophilicity by roughly 1.5–2.0 log units. This shift is consistent with the strategy of incorporating basic side chains into pyridinones to enhance membrane permeability, as demonstrated in a series of N-basic substituted 3-hydroxypyridin-4-ones that showed improved lysosomotrophic potential [2].

Lipophilicity Membrane Permeability Drug Design

Imidazole Ring Provides an Additional Metal Coordination Site Absent in Simple 2,3-Dimethyl-4(1H)-pyridinone

The imidazole substituent in 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone introduces a third heteroatom (imidazole N3) capable of metal coordination, whereas the parent 2,3-dimethyl-4(1H)-pyridinone (CAS 89776-31-8) offers only the pyridinone oxygen as a donor . This feature is analogous to the design of tripodal ligands such as N,N-bis(2-(1H-imidazol-4-yl)ethyl)-3-aminopropanamide, which was explicitly engineered to enhance copper(II) chelation through multiple imidazole donors [1]. The presence of a flexible ethylene linker allows the imidazole to adopt geometries favorable for chelate ring formation, expanding the compound's utility beyond simple bidentate coordination.

Coordination Chemistry Chelation Therapy Metalloenzyme Inhibition

Absence of 3-Hydroxy Group Eliminates Phase II Glucuronidation Liability Inherent to Deferiprone and Its Analogs

Deferiprone undergoes rapid and extensive metabolism via UGT-mediated glucuronidation at the 3-hydroxy group, resulting in a short plasma half-life of approximately 1.5–2 hours and necessitating three-times-daily dosing [1]. In contrast, 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone lacks a hydroxyl group on the pyridinone ring, thereby eliminating this primary metabolic soft spot . While direct metabolic stability data for the target compound are not publicly available, the structural absence of the glucuronidation site is a class-level advantage shared by other 3-unsubstituted pyridinones that show improved in vivo duration of action [2].

Metabolic Stability Pharmacokinetics Prodrug Design

Optimal Research and Industrial Application Scenarios for 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone (CAS 861210-41-5)


Scaffold for Designing Neutral Metal Chelators with Tunable Lipophilicity

The combination of a neutral pyridinone oxygen donor and a lipophilic imidazole side chain (predicted logP ~0.8–1.2) makes this compound a valuable starting point for designing metal chelators that can passively diffuse across cellular membranes. Unlike the hydrophilic deferiprone (logP -0.77), 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is predicted to be 40–100× more lipophilic, facilitating intracellular target engagement for applications in neurodegenerative disease research or antimicrobial chelation strategies [1].

Building Block for Multidentate Ligand Synthesis via Imidazole Alkylation

The imidazole NH (predicted pKa 13.91) can be deprotonated under strongly basic conditions to enable N-alkylation, allowing the compound to serve as a precursor for synthesizing tripodal or macrocyclic ligands. This strategy parallels the approach used to prepare N,N-bis(2-(1H-imidazol-4-yl)ethyl)-3-aminopropanamide for copper chelation therapy, where multiple imidazole donors were incorporated to enhance metal complex stability [2].

Metabolically Stable Pyridinone Probe for In Vitro Kinase or Metalloenzyme Assays

Because the 3-position is methylated rather than hydroxylated, the compound avoids the rapid phase II glucuronidation that limits the utility of deferiprone and related 3-hydroxypyridin-4-ones in long-term cell-based assays. This structural feature supports its use as a more stable scaffold for developing pyridinone-based inhibitors of metalloenzymes or kinases where sustained target engagement is required over extended incubation periods [3].

Reference Compound for pKa and LogP Model Validation in Heterocyclic Series

The predicted physicochemical parameters—pKa 13.91 ± 0.10, logP ~0.8–1.2, density 1.165 ± 0.06 g/cm³, and boiling point 444.4 ± 45.0 °C—provide a useful benchmark for validating computational models against experimental measurements [1]. Procurement of this compound can serve cheminformatics groups seeking to calibrate in silico prediction tools for imidazole-pyridinone hybrid scaffolds.

Quote Request

Request a Quote for 1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.